Malate (CAS 149-61-1), specifically the dianion of racemic DL-malic acid, is a highly versatile C4-dicarboxylate utilized extensively in pharmaceutical salt selection, sports nutrition formulation, and industrial buffering [1]. As a counterion, it provides a highly effective combination of favorable pKa values, high aqueous solubility, and robust hydrogen-bonding capacity, distinguishing it from traditional organic acid salts [1]. In bulk procurement, the synthetic racemic form offers a highly scalable, cost-effective foundation for manufacturing active pharmaceutical ingredients (APIs), ergogenic complexes like citrulline malate, and high-performance industrial acidulants [2].
Generic substitution of malate with alternative organic counterions or chiral-specific forms often fails due to strict physicochemical and economic constraints in formulation [1]. Substituting malate with maleate can introduce higher hygroscopicity and moisture-induced chemical instability, particularly in solid oral dosage forms[1]. Conversely, utilizing citrate salts frequently yields lower aqueous solubility and polymorphic instability for complex basic APIs [2]. Furthermore, specifying the biologically active L-malate instead of the racemic DL-malate (CAS 149-61-1) for non-chiral applications drastically inflates procurement costs due to the complex fermentation required, whereas DL-malate is synthesized efficiently at scale via the catalytic hydration of maleic anhydride [3].
In preformulation studies of basic APIs such as Tofacitinib, the selection of the counterion significantly impacts solubility. Tofacitinib mono-malate demonstrates higher aqueous solubility and greater polymorphic stability—resisting conversion to other crystalline forms—compared to the poorly water-soluble mono-citrate salt [1].
| Evidence Dimension | Aqueous solubility and polymorphic stability |
| Target Compound Data | Tofacitinib mono-malate exhibits high solubility and remains polymorphically stable. |
| Comparator Or Baseline | Tofacitinib mono-citrate exhibits poor aqueous solubility. |
| Quantified Difference | Malate salt provides a broader formulation window due to enhanced solubility over citrate. |
| Conditions | Solid-state API characterization and aqueous media dissolution. |
Enables the formulation of higher-concentration liquid dosages and improves bioavailability profiles for poorly soluble basic APIs.
During a tiered screening of six enalapril salts, enalapril malate exhibited a highly encouraging physicochemical profile compared to the commercially marketed enalapril maleate [1]. The malate salt demonstrated lower hygroscopicity, higher aqueous solubility, strong solid-state stability, and better flow and compactability, mitigating the moisture-induced degradation pathways commonly associated with the maleate form [1].
| Evidence Dimension | Hygroscopicity and powder flowability |
| Target Compound Data | Enalapril malate shows low hygroscopicity and high compactability. |
| Comparator Or Baseline | Enalapril maleate (marketed standard) shows higher moisture sensitivity and degradation in basic matrices. |
| Quantified Difference | Malate provides superior solid-state stability and flow characteristics over maleate. |
| Conditions | Tiered preformulation screening (crystallinity, hygroscopicity, solubility, stability, flow/compactability). |
Reduces the need for specialized moisture-barrier packaging and improves the shelf-life and manufacturability of moisture-sensitive solid dosage forms.
For applications where chiral specificity is not required, DL-malate (CAS 149-61-1) provides a massive economic advantage over L-malate. DL-malate is synthesized via the high-temperature, high-pressure catalytic hydration of maleic anhydride, allowing for continuous, high-yield industrial production [1]. In contrast, L-malate requires complex, lower-yield biological fermentation processes, making the synthetic racemate the standard choice for cost-sensitive bulk formulations [2].
| Evidence Dimension | Production scalability and cost |
| Target Compound Data | DL-Malate (synthetic) is produced via catalytic hydration of maleic anhydride at high scale and low cost. |
| Comparator Or Baseline | L-Malate (natural) requires biological fermentation, inflating procurement costs. |
| Quantified Difference | DL-Malate offers a highly cost-effective, scalable alternative for non-chiral applications. |
| Conditions | Industrial bulk chemical synthesis vs. biological fermentation. |
Dictates the procurement strategy for bulk applications like sports nutrition buffers and industrial acidulants, where chiral purity is unnecessary but cost-efficiency is critical.
Malate serves as a highly effective counterion candidate for improving the solubility, lowering the hygroscopicity, and enhancing the polymorphic stability of poorly soluble basic drugs, successfully replacing problematic maleate or citrate salts in solid oral dosage forms [1].
DL-Malate is a core component in L-Citrulline DL-Malate formulations, acting as a highly soluble, cost-effective buffer that synergistically enhances lactate clearance and exercise endurance without the premium cost of fermentative L-malate [2].
Utilized in bulk food and beverage manufacturing where a persistent, smooth tartness and pH buffering are required, leveraging the scalable synthetic production of DL-malate to maintain low procurement costs [3].